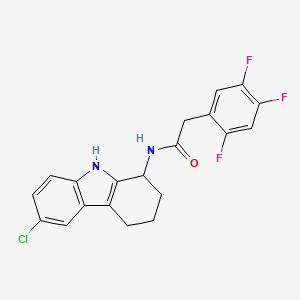

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide

Beschreibung

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide (CAS: 1574352-53-6) is a synthetic small molecule with the molecular formula C₂₀H₁₆ClF₃N₂O and a molecular weight of 392.802 g/mol . The compound features a tetrahydrocarbazole core substituted with a chlorine atom at position 6 and an acetamide group linked to a 2,4,5-trifluorophenyl moiety.

Eigenschaften

Molekularformel |

C20H16ClF3N2O |

|---|---|

Molekulargewicht |

392.8 g/mol |

IUPAC-Name |

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide |

InChI |

InChI=1S/C20H16ClF3N2O/c21-11-4-5-17-13(8-11)12-2-1-3-18(20(12)26-17)25-19(27)7-10-6-15(23)16(24)9-14(10)22/h4-6,8-9,18,26H,1-3,7H2,(H,25,27) |

InChI-Schlüssel |

LWNURFSJDGMABW-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC(=O)CC4=CC(=C(C=C4F)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(6-Chlor-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorphenyl)acetamid umfasst typischerweise die folgenden Schritte:

Bildung des Carbazolkernes: Der Carbazolkern kann durch eine Cyclisierungsreaktion geeigneter Vorläufer unter sauren oder basischen Bedingungen synthetisiert werden.

Acetamidbildung: Die Acetamidgruppe kann durch eine Acylierungsreaktion unter Verwendung von Essigsäureanhydrid oder Acetylchlorid in Gegenwart einer Base wie Pyridin eingeführt werden.

Trifluorphenylsubstitution: Die Trifluorphenylgruppe kann durch eine nucleophile Substitutionsreaktion unter Verwendung eines geeigneten Trifluorphenylhalogenids und einer Base angebracht werden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Durchflussreaktoren, fortschrittlichen Reinigungsverfahren und strengen Qualitätskontrollmaßnahmen umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere am Carbazolkern, eingehen, was zur Bildung verschiedener oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können an der Acetamidgruppe auftreten, was sie möglicherweise in ein Amin umwandelt.

Substitution: Die Verbindung kann an nucleophilen oder elektrophilen Substitutionsreaktionen teilnehmen, insbesondere am Trifluorphenylring.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Halogenierungsmittel, Nucleophile oder Elektrophile unter geeigneten Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion Amin-Derivate erzeugen könnte.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(6-Chlor-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorphenyl)acetamid hängt von seinem spezifischen biologischen Ziel ab. Im Allgemeinen kann es mit Enzymen, Rezeptoren oder anderen Proteinen interagieren und deren Aktivität modulieren, was zu einer therapeutischen Wirkung führt. Die beteiligten molekularen Pfade könnten Signaltransduktion, Genexpression oder Stoffwechselprozesse umfassen.

Wirkmechanismus

The mechanism of action of N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrahydrocarbazole Cores

N-{3-[(6-Chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide

This compound, disclosed in a patent, shares the 6-chloro-tetrahydrocarbazole core but replaces the trifluorophenyl acetamide group with a phenyl carbonyl substituent. While its biological activity remains unspecified, the structural divergence highlights how substituent choice impacts electronic properties and target interactions. The trifluorophenyl group in the target compound may enhance lipophilicity and metabolic stability compared to the phenyl carbonyl derivative .

N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide

Synthesized for treating human papillomavirus (HPV) infections, this analog substitutes the trifluorophenyl acetamide with a pyridinecarboxamide group. The pyridine moiety likely engages in hydrogen bonding with viral targets, whereas the trifluorophenyl group in the target compound may improve membrane permeability due to its electronegative fluorine atoms .

Analogues with 2,4,5-Trifluorophenyl Substituents

Acylthioureas (e.g., 2-(4-Methylphenoxymethyl)-N-(2,4,5-trifluorophenyl-carbamothioyl)benzamide)

These benzamide-based acylthioureas exhibit potent anti-biofilm activity against Pseudomonas aeruginosa and Staphylococcus aureus. The 2,4,5-trifluorophenyl group is critical for disrupting biofilm formation, suggesting that the same substituent in the target compound may confer similar antimicrobial properties despite differences in the core structure .

2-(3-Cyano-1H-1,2,4-triazol-1-yl)-N-((5-(2,4,5-trifluorophenyl)furan-2-yl)methyl)acetamide

This triazole-furan derivative, synthesized via Suzuki coupling, shares the 2,4,5-trifluorophenyl group.

Comparison of Molecular Properties and Bioactivity

Table 1: Key Comparisons of Structural and Functional Features

Key Observations:

- Core Flexibility: Tetrahydrocarbazole derivatives demonstrate versatility, with substituents dictating target specificity (e.g., antiviral vs. anti-biofilm) .

- Synthetic Challenges: Low yields in trifluorophenyl-containing compounds (e.g., 13% in ) highlight the need for optimized coupling strategies .

Biologische Aktivität

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Chemical Name : N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide

- Molecular Formula : C20H21ClF3N2O

- Molecular Weight : 392.84 g/mol

- CAS Number : 121593-98-4

Antimicrobial Activity

Recent studies highlight the antimicrobial properties of carbazole derivatives. For instance, N-substituted carbazoles have demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A notable compound in this class exhibited a minimum inhibitory concentration (MIC) of 0.9 µg/mL against E. coli, comparable to standard antibiotics like amikacin .

Anticancer Activity

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide has shown promise in cancer research:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Studies indicate that compounds with similar structures inhibit the STAT3 pathway, which is often overactive in cancers .

- Cell Line Studies : In vitro studies on A549 lung carcinoma and other cell lines revealed that derivatives of carbazole exhibit IC50 values ranging from 5.9 to 25.7 µg/mL . The presence of electron-donating groups enhances their anticancer efficacy.

Neuroprotective Effects

Carbazole derivatives have also been investigated for neuroprotective properties. One study reported that certain N-substituted carbazoles could protect neuronal cells from glutamate-induced injury at concentrations as low as 3 µM due to their antioxidative effects .

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor potential of various N-substituted carbazoles against laryngeal carcinoma cell lines (HEP 2), several compounds displayed significant cytotoxicity. The study highlighted that substituents at the N-position are crucial for enhancing biological activity .

Case Study 2: Neuroprotection

A series of experiments conducted on HT22 neuronal cells demonstrated that specific carbazole derivatives could mitigate cell death induced by oxidative stress. Compounds with bulky substituents showed enhanced neuroprotective effects compared to simpler structures .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.